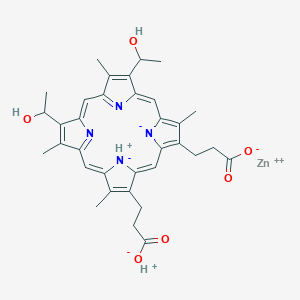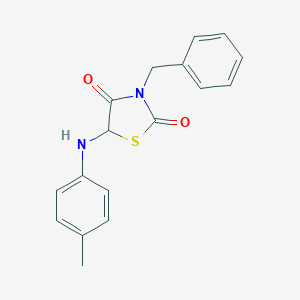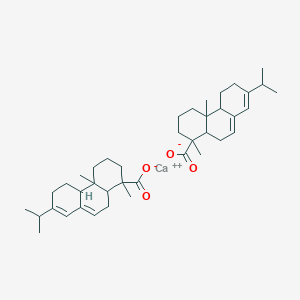
3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as TZD, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to induce the expression of certain genes involved in apoptosis.
Biochemical and Physiological Effects:
3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to form stable complexes with metal ions, making it useful in analytical chemistry. It is also relatively easy to synthesize and modify, allowing for the creation of derivatives with improved properties. However, one limitation of using 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is its potential as an antitumor agent, and further studies are needed to fully understand its mechanism of action and efficacy in treating various types of cancer. Additionally, the antioxidant and anti-inflammatory properties of 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione make it a promising candidate for the treatment of various diseases, such as Alzheimer's and Parkinson's. Further research is also needed to optimize the synthesis method of 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione and to create derivatives with improved solubility and efficacy.
Synthesemethoden
The synthesis of 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of benzylamine and 4-hydroxybenzaldehyde in the presence of thiosemicarbazide. The resulting compound is then subjected to cyclization with chloroacetic acid to form the final product. This method has been optimized and modified by several researchers to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
The unique properties of 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione have made it a promising candidate for various scientific research applications. Its ability to act as a chelating agent and form stable complexes with metal ions has made it useful in analytical chemistry. It has also been studied for its potential as an antitumor agent due to its ability to induce apoptosis in cancer cells. Additionally, 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its antioxidant and anti-inflammatory properties.
Eigenschaften
Molekularformel |
C17H13NO3S |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
(5Z)-3-benzyl-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H13NO3S/c19-14-8-6-12(7-9-14)10-15-16(20)18(17(21)22-15)11-13-4-2-1-3-5-13/h1-10,19H,11H2/b15-10- |
InChI-Schlüssel |
UEACFOXOVJLGLS-GDNBJRDFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)

![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)
![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)





![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)
![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)
![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)
![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)
